Gp100 (471-480) is a peptide derived from the glycoprotein 100, which is primarily expressed in melanocytes and melanoma cells. This peptide sequence is of significant interest in immunology and cancer research due to its role as a tumor-associated antigen. It has been extensively studied for its potential in vaccine development and immunotherapy, particularly for melanoma treatment. The specific sequence of gp100 (471-480) is recognized by cytotoxic T lymphocytes, making it a target for T-cell-mediated immune responses.
Gp100 is sourced from the human gp100 protein, which is encoded by the GP100 gene located on chromosome 6. This protein is involved in the pigmentation of skin and hair and is also implicated in the immune response against melanoma. The peptide sequence (471-480) corresponds to a specific region of the gp100 protein that is known to elicit strong immune responses.
Gp100 (471-480) can be classified as follows:
The synthesis of gp100 (471-480) can be achieved through several methods, including:
The solid-phase synthesis typically utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for efficient coupling and deprotection cycles. The final product is purified using high-performance liquid chromatography to ensure high purity levels necessary for biological assays.
The molecular structure of gp100 (471-480) can be described as a linear peptide consisting of nine amino acids. The specific sequence is crucial for its recognition by T-cells. The amino acid sequence for gp100 (471-480) is:
The molecular weight of gp100 (471-480) is approximately 1,054 Daltons. The peptide's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
The binding affinity and kinetics can be studied using surface plasmon resonance or enzyme-linked immunosorbent assays to quantify interactions between the peptide and T-cell receptors or major histocompatibility complex molecules.
The mechanism of action for gp100 (471-480) involves several key steps:
Studies have demonstrated that immunization with gp100 (471-480)-based vaccines can lead to increased frequencies of gp100-specific T-cells in patients with melanoma, correlating with improved clinical outcomes.
Characterization studies using techniques such as circular dichroism spectroscopy can provide insights into the secondary structure of the peptide under various conditions.
Gp100 (471-480) has several significant applications:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2